2-iodo-N'-(1-phenylpentylidene)benzohydrazide
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Overview
Description
2-iodo-N’-[(1E)-1-phenylpentylidene]benzohydrazide is an organic compound with the molecular formula C18H19IN2O It is a derivative of benzohydrazide, characterized by the presence of an iodine atom and a phenylpentylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N’-[(1E)-1-phenylpentylidene]benzohydrazide typically involves the condensation of 2-iodobenzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for 2-iodo-N’-[(1E)-1-phenylpentylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N’-[(1E)-1-phenylpentylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2-iodo-N’-[(1E)-1-phenylpentylidene]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-iodo-N’-[(1E)-1-phenylpentylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-iodo-N’-[(1E)-1-phenylhexylidene]benzohydrazide
- 2-iodo-N’-[(1E)-1-phenylbutylidene]benzohydrazide
Uniqueness
2-iodo-N’-[(1E)-1-phenylpentylidene]benzohydrazide is unique due to its specific structural features, such as the presence of an iodine atom and a phenylpentylidene group.
Properties
Molecular Formula |
C18H19IN2O |
---|---|
Molecular Weight |
406.3g/mol |
IUPAC Name |
2-iodo-N-[(E)-1-phenylpentylideneamino]benzamide |
InChI |
InChI=1S/C18H19IN2O/c1-2-3-13-17(14-9-5-4-6-10-14)20-21-18(22)15-11-7-8-12-16(15)19/h4-12H,2-3,13H2,1H3,(H,21,22)/b20-17+ |
InChI Key |
YVHVCENZKIAMPY-LVZFUZTISA-N |
SMILES |
CCCCC(=NNC(=O)C1=CC=CC=C1I)C2=CC=CC=C2 |
Isomeric SMILES |
CCCC/C(=N\NC(=O)C1=CC=CC=C1I)/C2=CC=CC=C2 |
Canonical SMILES |
CCCCC(=NNC(=O)C1=CC=CC=C1I)C2=CC=CC=C2 |
Origin of Product |
United States |
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